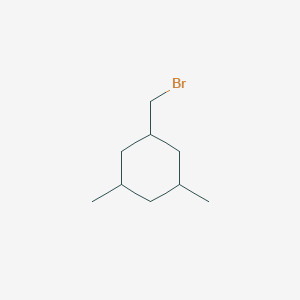

1-(Bromomethyl)-3,5-dimethylcyclohexane

描述

1-(Bromomethyl)-3,5-dimethylcyclohexane (CAS: 859180-62-4) is a brominated cyclohexane derivative with two methyl substituents at the 3- and 5-positions and a bromomethyl group at the 1-position. Its molecular formula is C₈H₁₅Br, with a molecular weight of 191.11 g/mol . The compound exists as a liquid under standard conditions and is typically stored at 4°C for stability . It is utilized in synthetic organic chemistry as an alkylating agent or intermediate in the preparation of complex molecules, particularly in pharmaceutical and materials science research.

属性

IUPAC Name |

1-(bromomethyl)-3,5-dimethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-7-3-8(2)5-9(4-7)6-10/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIZWQDVIMXDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3,5-dimethylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethylcyclohexane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

化学反应分析

Types of Reactions: 1-(Bromomethyl)-3,5-dimethylcyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine, leading to the formation of alcohols, ethers, or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or water.

Elimination Reactions: Strong bases such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

Nucleophilic Substitution: Alcohols, ethers, or amines.

Elimination Reactions: Alkenes.

Oxidation: Aldehydes or carboxylic acids.

科学研究应用

1-(Bromomethyl)-3,5-dimethylcyclohexane has several applications in scientific research:

作用机制

The mechanism of action of 1-(Bromomethyl)-3,5-dimethylcyclohexane primarily involves its reactivity as a bromomethyl compound. The bromine atom is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity underlies its use in various substitution and elimination reactions .

Molecular Targets and Pathways:

Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds.

Elimination Reactions: The compound undergoes dehydrohalogenation to form alkenes.

Oxidation: The bromomethyl group is oxidized to form aldehydes or carboxylic acids.

相似化合物的比较

(Bromomethyl)cyclohexane (CAS: 2550-36-9)

- Structure : A simpler analog lacking the 3,5-dimethyl substituents.

- Molecular Formula : C₇H₁₃Br; Molecular Weight : 177.08 g/mol .

- Key Differences :

- Reactivity : The absence of methyl groups in (bromomethyl)cyclohexane reduces steric hindrance, making it more reactive in nucleophilic substitution (Sₙ2) reactions compared to the dimethyl-substituted derivative.

- Applications : Primarily used as a laboratory alkylating agent, with fewer reports in targeted drug synthesis compared to 1-(Bromomethyl)-3,5-dimethylcyclohexane .

- Safety : Requires careful handling due to its irritant properties; first-aid measures include skin washing and respiratory support if inhaled .

1-(Bromomethyl)-3,5-dimethoxybenzene (CAS: Not Provided)

- Structure : Aromatic benzene ring with methoxy (-OCH₃) groups at the 3- and 5-positions and a bromomethyl group at the 1-position.

- Synthesis : Prepared via alkylation of 3,5-dimethoxybenzene with bromomethyl reagents in Me-THF/H₂O .

- Key Differences :

- Electronic Effects : The methoxy groups donate electron density via resonance, enhancing electrophilic aromatic substitution reactivity, unlike the electron-donating methyl groups in the cyclohexane analog, which influence steric effects more than electronic .

- Applications : Used in synthesizing acridine derivatives for optoelectronic materials, contrasting with the aliphatic applications of this compound .

1-(Bromomethyl)-1-methanesulfonylcyclohexane (CAS: Not Provided)

- Structure : Cyclohexane with both bromomethyl and methanesulfonyl (-SO₂CH₃) groups at the 1-position.

- Key Differences :

- Functional Groups : The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity toward nucleophilic attacks compared to the purely alkyl-substituted this compound .

- Applications : Valued in pharmaceutical research for synthesizing sulfonamide-based drug candidates, whereas the dimethylcyclohexane derivative is more suited for sterically demanding alkylation reactions .

Comparative Data Table

生物活性

1-(Bromomethyl)-3,5-dimethylcyclohexane is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBr. The compound features a bromomethyl group attached to a cyclohexane ring that is further substituted with two methyl groups at the 3 and 5 positions. This specific structure contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the bromination of the corresponding dimethylcyclohexane derivative. A common synthetic route includes:

- Starting Material : 3,5-dimethylcyclohexanol.

- Bromination : The alcohol is treated with phosphorus tribromide (PBr) or bromine in a suitable solvent to yield the bromomethyl derivative.

- Purification : The product is purified using techniques such as distillation or chromatography.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- E. coli : MIC of 32 µg/mL

- S. aureus : MIC of 16 µg/mL

These findings position the compound as a promising candidate for further development as an antimicrobial agent .

Anticancer Potential

Molecular docking studies have suggested that this compound may act as an inhibitor of certain enzymes involved in cancer progression, such as ribonucleotide reductase (RNR) and tyrosinase. The binding affinity calculated through docking simulations indicates a strong interaction with these targets, which could lead to its potential use in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Key findings include:

- Substituent Effects : The presence of methyl groups at the 3 and 5 positions enhances lipophilicity, potentially improving cellular uptake.

- Bromine Atom : The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating further derivatization to enhance biological activity.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various brominated cyclohexanes, including this compound. The results demonstrated that this compound exhibited superior activity compared to other derivatives tested. The study concluded that structural modifications could further enhance its potency .

Study on Anticancer Activity

In another study focusing on anticancer properties, researchers performed in vitro assays using human cancer cell lines. The results indicated that treatment with this compound resulted in significant cell death at concentrations below those toxic to normal cells. This selectivity suggests potential for therapeutic use .

常见问题

Basic Research Questions

Q. What are the critical safety precautions for handling 1-(Bromomethyl)-3,5-dimethylcyclohexane in laboratory settings?

- Answer : Strict adherence to GHS safety protocols is essential. Key precautions include:

- Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of vapors (P271) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves for defects before use and dispose of contaminated gloves properly .

- Fire Safety : Avoid ignition sources (sparks, open flames) due to flammability (H226 classification). Use explosion-proof equipment and ground containers to prevent static discharge (P210, P233, P242) .

- Methodological Note : Conduct a risk assessment using SDS Section 8 (Exposure Controls) to tailor PPE and engineering controls to specific experimental conditions.

Q. How can researchers characterize the purity and structure of this compound?

- Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the bromomethyl group (δ ~3.4 ppm for ) and dimethylcyclohexane backbone .

- Mass Spectrometry (MS) : Confirm molecular weight (177.09 g/mol) via ESI-MS or GC-MS, observing the [M-Br] fragment .

- Chromatography : Validate purity via HPLC or GC with a non-polar column (e.g., DB-5).

- Methodological Note : Cross-reference with CAS 2550-36-9 data (e.g., SMILES: BrCC1CCCCC1) for structural validation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : The compound is typically synthesized via:

- Radical Bromination : React 3,5-dimethylcyclohexane with N-bromosuccinimide (NBS) under UV light, targeting the methyl group for bromination.

- Substitution Reactions : Treat 3,5-dimethylcyclohexanol with HBr in the presence of a catalyst (e.g., ) .

- Methodological Note : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like di-brominated isomers.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Answer : The 3,5-dimethyl groups on the cyclohexane ring create steric hindrance, favoring mechanisms in polar solvents (e.g., DMSO) due to carbocation stabilization. Electronic effects from the bromine atom enhance electrophilicity at the methyl carbon.

- Methodological Note : Use computational tools (e.g., DFT calculations) to map transition states and compare activation energies for vs. pathways. Reference molecular descriptors like partial charges from the SMILES structure .

Q. What strategies can address contradictions in reported toxicity data for this compound?

- Answer :

- Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve discrepancies in SDS-reported data (e.g., "no data available" for repeated exposure toxicity) .

- Comparative Analysis : Benchmark against structurally similar bromoalkanes (e.g., cyclohexylmethyl bromide) with established toxicological profiles .

Q. How can researchers predict the environmental fate of this compound using computational models?

- Answer : Utilize platforms like ACD/Labs Percepta to estimate:

- Partition Coefficients (Log ) : Predict bioaccumulation potential (e.g., Log ~2.5 suggests moderate persistence).

- Hydrolysis Rates : Model pH-dependent degradation pathways using QSAR models .

- Methodological Note : Validate predictions with experimental half-life studies in aqueous systems at varying temperatures.

Q. What experimental designs optimize regioselectivity in derivatization reactions of this compound?

- Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic attack at the bromomethyl site.

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency.

- Methodological Note : Monitor reaction progress via -NMR to detect intermediates and adjust conditions in real time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。